

# A Comparative Guide to the Off-Target Analysis of the TIM-063 Compound

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Compound of Interest		
Compound Name:	TIM-063	
Cat. No.:	B12406557	Get Quote

For researchers and professionals in drug development, understanding a compound's selectivity is a cornerstone of preclinical evaluation. A thorough off-target analysis not only predicts potential toxicities but can also unveil new therapeutic opportunities. This guide provides an objective comparison of the off-target profile of **TIM-063**, a known CaMKK inhibitor, supported by experimental data and detailed methodologies.

#### Pharmacological Profile of TIM-063

**TIM-063** was originally developed as a selective, cell-permeable, and ATP-competitive inhibitor of Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] Its primary targets are CaMKKα and CaMKKβ, for which it displays potent inhibitory activity.[2] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target interactions necessitates a comprehensive screening approach.[3][4]

A chemical proteomics strategy using **TIM-063** immobilized on sepharose beads (Kinobeads) was employed to identify interacting proteins from tissue extracts.[1][5][6] This unbiased approach confirmed the known primary targets, CaMKK $\alpha$ /1 and CaMKK $\beta$ /2, and crucially, identified potential off-target kinases, including AP2-associated protein kinase 1 (AAK1) and ERK2.[1][5][6]

#### **Comparative Selectivity Analysis**

Further biochemical assays were conducted to quantify the inhibitory potency of **TIM-063** against its on- and off-targets. The results revealed that while **TIM-063** is a potent CaMKK



inhibitor, it also moderately inhibits AAK1.[1][7] This off-target activity was ingeniously leveraged to develop a derivative, TIM-098a, as a potent and selective AAK1 inhibitor, highlighting how off-target analysis can drive new drug discovery projects.[5][8]

The table below summarizes the quantitative data, comparing the potency of **TIM-063** with its derivative, TIM-098a, against the respective target kinases.

Table 1: Comparative Inhibitory Potency of **TIM-063** and its Derivative TIM-098a

Compound	Target Kinase	IC50 (μM)	Comments
TIM-063	СаМККα	0.63	Primary Target[2]
СаМККВ	0.96	Primary Target[2]	
AAK1	8.51	Off-Target[1][7]	
TIM-098a	AAK1	0.24	Potent and Selective Inhibitor[5][7]
СаМККα/β	>10	No significant inhibition[5]	

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

## **Experimental Protocols**

The identification and validation of off-target interactions rely on robust experimental methodologies. The following protocols were central to the analysis of **TIM-063**.

This technique is used for the unbiased identification of protein targets (and off-targets) of a small molecule inhibitor from complex biological samples.

Methodology: The compound of interest, TIM-063, is chemically synthesized with a linker
and immobilized on sepharose beads.[1] These "Kinobeads" are then incubated with cell or
tissue lysates (e.g., mouse cerebral extracts) to allow the compound to bind to its interacting
proteins.[1][5] After extensive washing to remove non-specific binders, the specifically bound



proteins are eluted by adding a high concentration of the free **TIM-063** compound. The eluted proteins are then identified and quantified using mass spectrometry.[1]

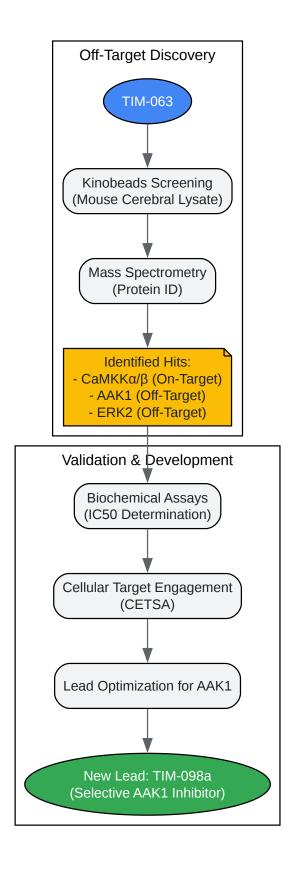
CETSA is a powerful biophysical method to verify target engagement within the complex milieu of an intact cell.[9][10][11][12] It is based on the principle that ligand binding typically increases the thermal stability of a protein.[12]

- Methodology:
  - Treatment: Intact cells are treated with the test compound (e.g., TIM-063) or a vehicle control.
  - Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes).[13]
  - Lysis & Separation: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[10]
  - Quantification: The amount of the specific target protein remaining in the soluble fraction at
    each temperature is quantified using methods like Western Blot or mass spectrometry. A
    shift in the melting curve to a higher temperature in the compound-treated samples
    compared to the control indicates target engagement.[12]

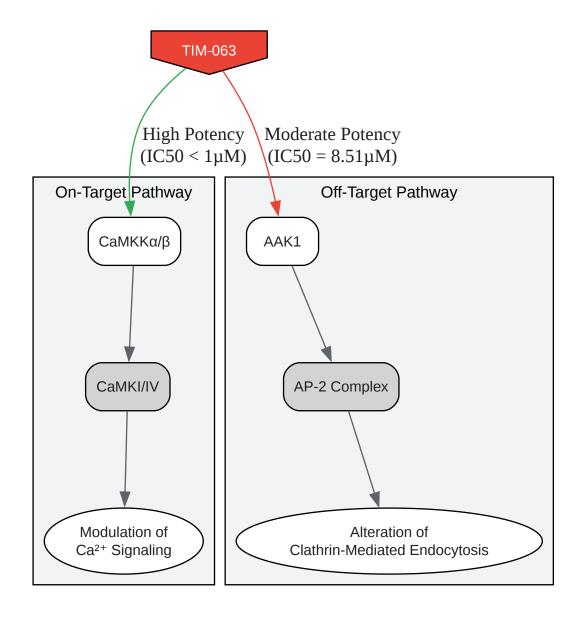
### **Visualizing Workflows and Pathways**

Diagrams are essential for illustrating the logical flow of experiments and the biological context of on- and off-target effects.









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